4-(3-methoxyphenoxy)Benzenemethanamine 4-(3-methoxyphenoxy)Benzenemethanamine
Brand Name: Vulcanchem
CAS No.: 270259-99-9
VCID: VC13290221
InChI: InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3
SMILES: COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

4-(3-methoxyphenoxy)Benzenemethanamine

CAS No.: 270259-99-9

Cat. No.: VC13290221

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

4-(3-methoxyphenoxy)Benzenemethanamine - 270259-99-9

Specification

CAS No. 270259-99-9
Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name [4-(3-methoxyphenoxy)phenyl]methanamine
Standard InChI InChI=1S/C14H15NO2/c1-16-13-3-2-4-14(9-13)17-12-7-5-11(10-15)6-8-12/h2-9H,10,15H2,1H3
Standard InChI Key RILNXAAPUFLNRJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN
Canonical SMILES COC1=CC(=CC=C1)OC2=CC=C(C=C2)CN

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-(3-Methoxyphenoxy)Benzenemethanamine has the formula C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol . Its IUPAC name is [4-(3-methoxyphenoxy)phenyl]methanamine, with the following structural characteristics:

  • Aromatic Core: Two benzene rings linked by an ether (-O-) group.

  • Substituents: A methoxy group at the 3-position of the phenoxy ring and a primary amine on the benzyl carbon.

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point361.7±32.0 °C (Predicted)
Density1.123±0.06 g/cm³ (Predicted)
pKa8.98±0.10 (Predicted)
SolubilitySoluble in chloroform, methanol

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves etherification followed by amination:

  • Ether Formation: Reacting 3-methoxyphenol with a benzyl chloride derivative under basic conditions (e.g., NaOH) to form the ether linkage .

  • Amination: Converting the nitrile intermediate to the primary amine via catalytic hydrogenation using Raney nickel or palladium catalysts .

Example Protocol (Adapted from CN113024389 ):

  • Step 1: 4-(3-Methoxyphenoxy)benzonitrile (50 kg) is hydrogenated in methanol with Raney nickel (2.5 kg) at 55°C under 3.5 MPa H₂ pressure.

  • Step 2: Reaction monitoring ensures <0.2% residual nitrile, yielding >98% pure product with a 96.1% yield .

Pharmacological Applications

Enzyme Inhibition

  • 17β-HSD3 Targeting: Aryl benzylamines inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a key enzyme in testosterone biosynthesis, with IC₅₀ values in the nanomolar range . This application is critical for prostate cancer therapeutics .

ParameterRecommendationSource
Protective EquipmentGloves, goggles, ventilation
DisposalIncineration or chemical waste

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H and ¹³C NMR confirm ether and amine functionalities (e.g., δ 3.75 ppm for methoxy protons) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.27 [M+H]⁺.

Chromatography

  • HPLC: Reverse-phase C18 columns with methanol-water mobile phases achieve >98% purity .

Industrial and Research Relevance

Material Science

  • Polymer Crosslinking: Benzylamine derivatives enhance lignin-feruloyl ester networks in biodegradable materials .

Drug Development

  • Intermediate Utility: Used in synthesizing antitumor agents (e.g., ailanthoidol derivatives) and enzyme inhibitors .

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